molecular formula C9H17BrO B1383251 3-(3-Bromo-2,2-dimethylpropyl)oxolane CAS No. 1934570-63-4

3-(3-Bromo-2,2-dimethylpropyl)oxolane

Cat. No.: B1383251
CAS No.: 1934570-63-4
M. Wt: 221.13 g/mol
InChI Key: ZEKJIBYAXYSXDD-UHFFFAOYSA-N
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Description

3-(3-Bromo-2,2-dimethylpropyl)oxolane is a chemical compound with the molecular formula C8H15BrO. It is characterized by the presence of a bromine atom attached to a dimethylpropyl group, which is further connected to an oxolane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-2,2-dimethylpropyl)oxolane typically involves the bromination of 2,2-dimethylpropyl oxolane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-2,2-dimethylpropyl)oxolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amines (NH2R), or thiols (SH-).

    Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3-(2,2-dimethylpropyl)oxolane.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields 3-(2,2-dimethylpropyl)oxolane-3-ol, while oxidation with potassium permanganate produces 3-(2,2-dimethylpropyl)oxolane-3-one.

Scientific Research Applications

3-(3-Bromo-2,2-dimethylpropyl)oxolane has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-2,2-dimethylpropyl)oxolane involves its interaction with molecular targets through its bromine atom and oxolane ring. The bromine atom can participate in nucleophilic substitution reactions, while the oxolane ring can undergo ring-opening reactions under acidic or basic conditions. These interactions can lead to the formation of various products with different biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloro-2,2-dimethylpropyl)oxolane: Similar in structure but with a chlorine atom instead of bromine.

    3-(3-Iodo-2,2-dimethylpropyl)oxolane: Contains an iodine atom instead of bromine.

    3-(3-Fluoro-2,2-dimethylpropyl)oxolane: Features a fluorine atom in place of bromine.

Uniqueness

3-(3-Bromo-2,2-dimethylpropyl)oxolane is unique due to the specific reactivity of the bromine atom, which can undergo a wider range of substitution reactions compared to its chloro, iodo, and fluoro counterparts. This makes it a valuable intermediate in synthetic chemistry and a versatile compound for various applications.

Properties

IUPAC Name

3-(3-bromo-2,2-dimethylpropyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO/c1-9(2,7-10)5-8-3-4-11-6-8/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKJIBYAXYSXDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCOC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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